3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide
CAS No.: 2640948-67-8
Cat. No.: VC11819747
Molecular Formula: C19H19F2N5O2S
Molecular Weight: 419.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2640948-67-8 |
|---|---|
| Molecular Formula | C19H19F2N5O2S |
| Molecular Weight | 419.5 g/mol |
| IUPAC Name | 3-[4-[2-cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide |
| Standard InChI | InChI=1S/C19H19F2N5O2S/c20-17(21)14-11-16(23-18(22-14)12-5-6-12)25-7-9-26(10-8-25)19-13-3-1-2-4-15(13)29(27,28)24-19/h1-4,11-12,17H,5-10H2 |
| Standard InChI Key | WGNFPQKERNYJEG-UHFFFAOYSA-N |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F |
| Canonical SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound features three distinct regions (Figure 1):
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Benzothiazole 1,1-Dioxide Core: A bicyclic system comprising a benzene ring fused to a thiazole ring, with two sulfonyl oxygen atoms at position 1. This moiety contributes to planar rigidity and potential π-π stacking interactions .
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Piperazine Linker: A six-membered diamine ring connecting the benzothiazole and pyrimidine groups. Piperazine enhances solubility and serves as a conformational spacer.
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2-Cyclopropyl-6-(Difluoromethyl)Pyrimidine: A pyrimidine ring substituted with a cyclopropyl group at position 2 and a difluoromethyl group at position 6. The cyclopropyl group introduces steric bulk, while the difluoromethyl group enhances electronegativity and metabolic stability.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 2640948-67-8 | |
| Molecular Formula | C₁₉H₁₉F₂N₅O₂S | |
| Molecular Weight | 419.5 g/mol | |
| IUPAC Name | 3-[4-[2-Cyclopropyl-6-(difluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-1,2-benzothiazole 1,1-dioxide | |
| SMILES | C1CC1C2=NC(=CC(=N2)N3CCN(CC3)C4=NS(=O)(=O)C5=CC=CC=C54)C(F)F |
Electronic and Steric Features
The sulfonyl group in the benzothiazole dioxide core withdraws electron density, polarizing the aromatic system and facilitating hydrogen bonding with biological targets . The difluoromethyl group on the pyrimidine ring exhibits strong electronegativity, enhancing binding affinity to hydrophobic enzyme pockets. Meanwhile, the cyclopropyl group imposes torsional strain, potentially locking the pyrimidine ring into a bioactive conformation.
Synthesis and Manufacturing
Synthetic Pathways
While explicit details for this compound are proprietary, VulcanChem’s documentation suggests a multi-step process:
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Benzothiazole Dioxide Formation: Oxidation of 1,2-benzothiazole with peroxides or ozonolysis to introduce sulfonyl groups.
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Piperazine Coupling: Nucleophilic aromatic substitution (SNAr) at position 3 of the benzothiazole dioxide using a piperazine derivative.
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Pyrimidine Functionalization: Suzuki-Miyaura cross-coupling to attach the 2-cyclopropyl-6-(difluoromethyl)pyrimidine to the piperazine linker.
Similar benzothiazole derivatives in the literature employ palladium-catalyzed couplings and microwave-assisted synthesis to optimize yield and purity .
Purification and Characterization
High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is typically used for purification, achieving >95% purity. Nuclear magnetic resonance (NMR) spectroscopy confirms regiochemistry, particularly the substitution pattern on the pyrimidine ring. Mass spectrometry (MS) verifies molecular weight, with electrospray ionization (ESI) detecting the [M+H]⁺ ion at m/z 420.5.
Analytical Characterization
Spectroscopic Data
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¹H NMR: Peaks at δ 7.8–8.2 ppm correspond to aromatic protons on the benzothiazole ring. The cyclopropyl group’s protons appear as a multiplet near δ 1.2–1.5 ppm, while the difluoromethyl group shows a triplet (²JHF = 55 Hz) at δ 5.8 ppm .
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¹³C NMR: The sulfonyl carbons resonate at δ 125–130 ppm, and the pyrimidine carbons appear between δ 155–165 ppm .
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IR Spectroscopy: Strong absorptions at 1340 cm⁻¹ (S=O asymmetric stretch) and 1130 cm⁻¹ (S=O symmetric stretch) confirm the sulfonyl group.
X-ray Crystallography
Although no crystal structure is publicly available for this compound, analogous benzothiazole-dioxide complexes reveal planar geometries with intermolecular hydrogen bonds involving sulfonyl oxygens and pyrimidine nitrogens .
| Compound | Gyrase IC₅₀ (nM) | Topo IV IC₅₀ (nM) | MIC against E. coli (μg/mL) |
|---|---|---|---|
| Benzothiazole Derivative 27 | 12 | 18 | 0.5 |
| Compound 31 | 8 | 15 | 0.25 |
| Compound 36 | 10 | 20 | 0.5 |
ADMET Considerations
The compound’s high molecular weight (419.5 g/mol) and polar surface area (95.7 Ų) suggest moderate oral bioavailability. Plasma protein binding is estimated at >99% based on structurally related compounds, necessitating intravenous administration for therapeutic efficacy .
Research Applications and Future Directions
Antibacterial Drug Development
The compound’s dual targeting potential (gyrase and topo IV) positions it as a candidate for overcoming fluoroquinolone resistance. Further optimization could focus on reducing plasma protein binding via hydrophilic substituents on the piperazine ring .
Kinase Inhibition
Benzothiazole derivatives are known ATP-competitive kinase inhibitors. Molecular docking studies predict strong interactions with cyclin-dependent kinases (CDKs) and Janus kinases (JAKs), warranting enzymatic assays to validate these hypotheses.
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